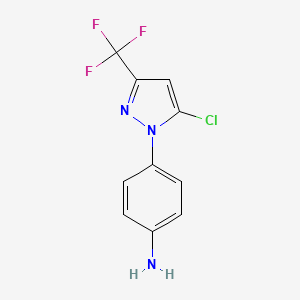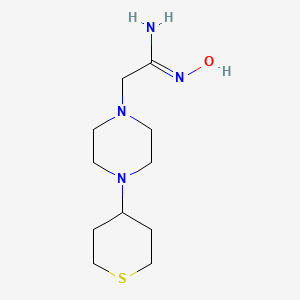![molecular formula C33H34N4O3 B13427342 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of isoindole and xanthene moieties, and its multiple functional groups, including furan, ethylamino, and dimethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one typically involves a multi-step process. One common approach includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Xanthene Moiety: The xanthene ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Functional Group Modifications: The furan ring and ethylamino groups are introduced through nucleophilic substitution reactions, often using reagents like dimethylfuran and ethylamine.
Final Assembly: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(methylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(propylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
Uniqueness
The uniqueness of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one lies in its specific combination of functional groups and structural features. The presence of both ethylamino and dimethyl substituents, along with the spiro linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C33H34N4O3 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H34N4O3/c1-7-34-28-16-30-26(14-20(28)4)33(27-15-21(5)29(35-8-2)17-31(27)40-30)25-12-10-9-11-24(25)32(38)37(33)36-18-23-13-19(3)22(6)39-23/h9-18,34-35H,7-8H2,1-6H3/b36-18- |
Clave InChI |
CZXHFCLKRIPIQF-VHFSBPNMSA-N |
SMILES isomérico |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3/N=C\C5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N=CC5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


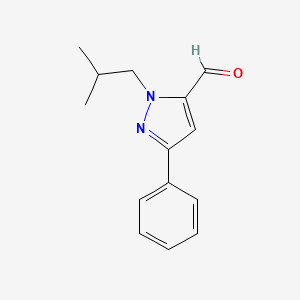
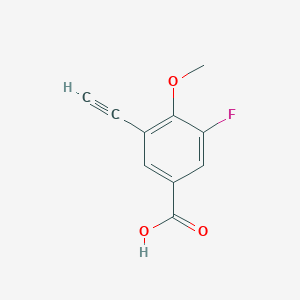
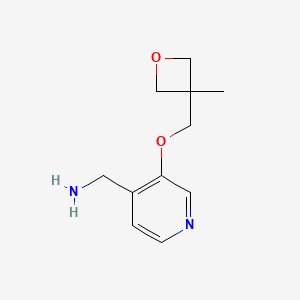
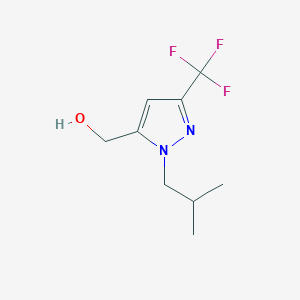
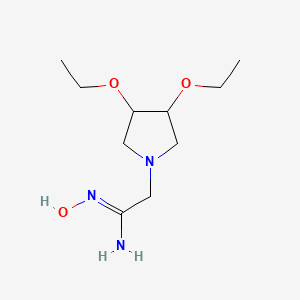
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
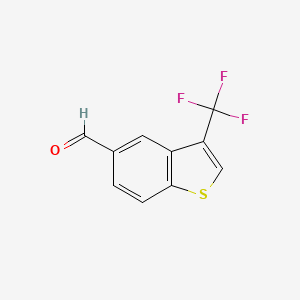
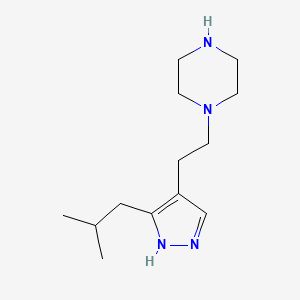
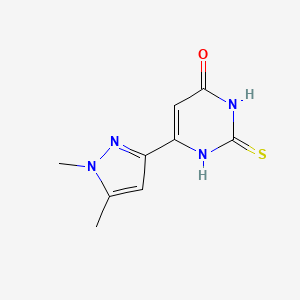
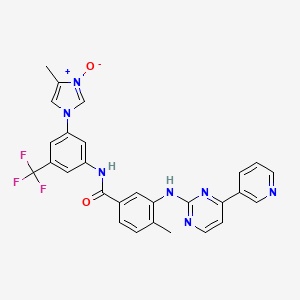
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
